(3-(4-Chlorophenyl)cyclobutyl)(dimethyl)methanamine hydrochloride, commonly known as Sibutramine, is a synthetic compound classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) [, ]. It has been researched for its potential in managing obesity []. Sibutramine itself is not the primary active compound; instead, its metabolites, N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine (M1) and 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (M2), exert the main pharmacological effects [].
One abstract provides the crystal structure of Sibutramine hydrochloride monohydrate, detailing its orthorhombic crystal system, space group, lattice parameters, and other crystallographic data [, ]. This information is crucial for understanding the compound's solid-state properties and its interactions with other molecules.
The abstracts highlight the metabolic pathways of Sibutramine in the human body, primarily focusing on its N-demethylation into the active metabolites M1 and M2 []. These metabolites undergo further hydroxylation and glucuronidation to form inactive compounds that are excreted []. The specific enzymes responsible for these reactions, particularly CYP2B6, are also discussed [].
Sibutramine acts as an SNRI, meaning it inhibits the reuptake of serotonin and norepinephrine in the brain [, ]. This action increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced satiety signals and potentially increased energy expenditure [, ]. The metabolites M1 and M2 demonstrate higher potency in inhibiting monoamine reuptake compared to the parent compound [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6